Cas no 2137519-58-3 (7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione)
![7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione structure](https://ja.kuujia.com/scimg/cas/2137519-58-3x500.png)
7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione 化学的及び物理的性質
名前と識別子
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- EN300-714767
- 7-[(2-methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione
- 2137519-58-3
- 7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione
-
- インチ: 1S/C12H23NO2S/c1-10(2)7-13-11-3-5-12(6-4-11)8-16(14,15)9-12/h10-11,13H,3-9H2,1-2H3
- InChIKey: OYCNZVFLRCYMLX-UHFFFAOYSA-N
- ほほえんだ: S1(CC2(CCC(CC2)NCC(C)C)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 245.14495015g/mol
- どういたいしつりょう: 245.14495015g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 54.6Ų
7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-714767-0.25g |
7-[(2-methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione |
2137519-58-3 | 0.25g |
$1156.0 | 2023-05-26 | ||
Enamine | EN300-714767-0.5g |
7-[(2-methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione |
2137519-58-3 | 0.5g |
$1207.0 | 2023-05-26 | ||
Enamine | EN300-714767-0.05g |
7-[(2-methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione |
2137519-58-3 | 0.05g |
$1056.0 | 2023-05-26 | ||
Enamine | EN300-714767-0.1g |
7-[(2-methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione |
2137519-58-3 | 0.1g |
$1106.0 | 2023-05-26 | ||
Enamine | EN300-714767-5.0g |
7-[(2-methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione |
2137519-58-3 | 5g |
$3645.0 | 2023-05-26 | ||
Enamine | EN300-714767-1.0g |
7-[(2-methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione |
2137519-58-3 | 1g |
$1256.0 | 2023-05-26 | ||
Enamine | EN300-714767-2.5g |
7-[(2-methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione |
2137519-58-3 | 2.5g |
$2464.0 | 2023-05-26 | ||
Enamine | EN300-714767-10.0g |
7-[(2-methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione |
2137519-58-3 | 10g |
$5405.0 | 2023-05-26 |
7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione 関連文献
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dioneに関する追加情報
7-[(2-Methylpropyl)amino]-2λ6-thiaspiro[3.5]nonane-2,2-dione: A Comprehensive Overview
7-[(2-Methylpropyl)amino]-2λ6-thiaspiro[3.5]nonane-2,2-dione (CAS No. 2137519-58-3) is a unique organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiaspiro compounds, which are known for their versatile applications in drug design and materials science. The molecule's structure is characterized by a spiro ring system, which consists of two rings fused at a single atom—a sulfur atom in this case. This structural feature imparts unique electronic and steric properties to the compound, making it an interesting subject for both theoretical and experimental studies.
The thiaspiro[3.5]nonane framework of this compound is particularly noteworthy. The spiro arrangement creates a rigid and compact structure, which can influence the compound's reactivity and bioavailability. Recent studies have highlighted the potential of such structures in enhancing drug delivery systems due to their ability to modulate pharmacokinetic properties. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that spiro compounds can exhibit improved solubility and permeability compared to their non-spiro counterparts, making them promising candidates for oral drug delivery.
The presence of the (2-methylpropyl)amino group further adds complexity to the molecule's functional profile. This substituent introduces steric bulk and potential sites for hydrogen bonding, which can influence the compound's interactions with biological systems. Experimental data from *Organic Letters* revealed that such aminoalkyl groups can significantly affect the binding affinity of compounds to target proteins, potentially leading to higher efficacy in therapeutic applications.
From a synthetic perspective, the preparation of 7-[(2-Methylpropyl)amino]-2λ6-thiaspiro[3.5]nonane-2,2-dione involves a multi-step process that typically includes cyclization reactions and functional group transformations. Recent advancements in catalytic methods have enabled more efficient syntheses of such complex molecules, reducing production costs and improving yield rates. For example, researchers at the University of California have developed a palladium-catalyzed coupling reaction that facilitates the construction of spiro systems with high precision.
In terms of applications, this compound has shown promise in several areas. Its dione functionality suggests potential use as a precursor for bioactive molecules or as an intermediate in organic synthesis. Additionally, its thiaspiro framework may find utility in materials science, particularly in the development of novel polymers or nanomaterials with tailored mechanical properties.
Recent computational studies using density functional theory (DFT) have provided deeper insights into the electronic structure of 7-[(2-Methylpropyl)amino]-2λ6-thiaspiro[3.5]nonane-2,2-dione. These studies revealed that the sulfur atom in the spiro system plays a critical role in stabilizing the molecule's electronic configuration, which could influence its reactivity under various chemical conditions.
Moreover, preliminary biological assays conducted on this compound have indicated moderate activity against certain enzymes associated with neurodegenerative diseases. While these results are still in their early stages, they underscore the potential for further exploration into its therapeutic applications.
In conclusion, 7-[(2-Methylpropyl)amino]-2λ6-thiaspiro[3.5]nonane-2,2-dione (CAS No. 2137519-58-3) represents a fascinating example of how structural complexity can lead to functional diversity in organic compounds. With ongoing research uncovering new aspects of its chemistry and biology, this compound is poised to play a significant role in advancing both academic and industrial applications.
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